Cas no 868833-95-8 (3-(3-Chlorophenoxy)azetidine)

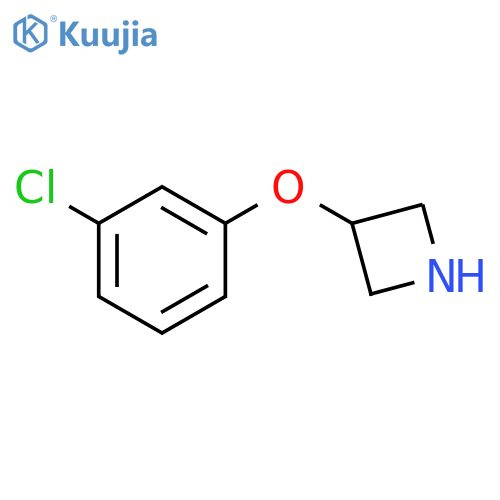

3-(3-Chlorophenoxy)azetidine structure

商品名:3-(3-Chlorophenoxy)azetidine

CAS番号:868833-95-8

MF:C9H10ClNO

メガワット:183.634801387787

MDL:MFCD09756538

CID:706620

PubChem ID:22309138

3-(3-Chlorophenoxy)azetidine 化学的及び物理的性質

名前と識別子

-

- 3-(3-Chlorophenoxy)azetidine

- 3-(3-Chlorophenoxy)azetidine hydrochloride

- Azetidine,3-(3-chlorophenoxy)-

- 3-(3-chlorophenoxy)azetidine(SALTDATA: HCl)

- A26689

- DTXSID80624561

- BB 0260749

- CS-0456689

- 868833-95-8

- SCHEMBL3000804

- EN300-242079

- FT-0681349

- SB51050

- AKOS005264926

- NVLTWTXWRIFYFW-UHFFFAOYSA-N

- 3-(3-chloro-phenoxy)-azetidine

- DB-076774

- G80418

-

- MDL: MFCD09756538

- インチ: InChI=1S/C9H10ClNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2

- InChIKey: NVLTWTXWRIFYFW-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)OC2CNC2)Cl

計算された属性

- せいみつぶんしりょう: 183.04500

- どういたいしつりょう: 183.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.236

- ふってん: 278℃

- フラッシュポイント: 122℃

- PSA: 21.26000

- LogP: 2.01940

3-(3-Chlorophenoxy)azetidine セキュリティ情報

- 危険レベル:IRRITANT

3-(3-Chlorophenoxy)azetidine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(3-Chlorophenoxy)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-242079-2.5g |

3-(3-chlorophenoxy)azetidine |

868833-95-8 | 95% | 2.5g |

$598.0 | 2024-06-19 | |

| Enamine | EN300-242079-0.1g |

3-(3-chlorophenoxy)azetidine |

868833-95-8 | 95% | 0.1g |

$253.0 | 2024-06-19 | |

| Enamine | EN300-242079-0.5g |

3-(3-chlorophenoxy)azetidine |

868833-95-8 | 95% | 0.5g |

$276.0 | 2024-06-19 | |

| Chemenu | CM200361-1g |

3-(3-Chlorophenoxy)azetidine |

868833-95-8 | 95% | 1g |

$482 | 2021-06-09 | |

| TRC | C612698-50mg |

3-(3-chlorophenoxy)azetidine Hydrochloride |

868833-95-8 | 50mg |

$ 95.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 049512-500mg |

3-(3-Chlorophenoxy)azetidine hydrochloride |

868833-95-8 | 500mg |

3851.0CNY | 2021-08-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1321-1G |

3-(3-chlorophenoxy)azetidine |

868833-95-8 | 95% | 1g |

¥ 1,405.00 | 2023-04-13 | |

| Enamine | EN300-242079-10g |

3-(3-chlorophenoxy)azetidine |

868833-95-8 | 10g |

$2230.0 | 2023-09-15 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1321-1g |

3-(3-chlorophenoxy)azetidine |

868833-95-8 | 95% | 1g |

¥1534.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1321-250mg |

3-(3-chlorophenoxy)azetidine |

868833-95-8 | 95% | 250mg |

¥612.0 | 2024-04-16 |

3-(3-Chlorophenoxy)azetidine 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

868833-95-8 (3-(3-Chlorophenoxy)azetidine) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2230780-65-9(IL-17A antagonist 3)

推奨される供給者

Amadis Chemical Company Limited

(CAS:868833-95-8)3-(3-Chlorophenoxy)azetidine

清らかである:99%

はかる:1g

価格 ($):382.0